5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound 5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that features both indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride and indole derivatives. The key steps involve:
Formation of the indole derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Condensation reaction: The indole derivative is then reacted with a pyrimidine precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Pyrimidine derivatives: Compounds like uracil and thymine.
Uniqueness
5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is unique due to its combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13Cl2N3O2S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-15-6-5-11(7-16(15)22)9-25-10-12(13-3-1-2-4-17(13)25)8-14-18(26)23-20(28)24-19(14)27/h1-8,10H,9H2,(H2,23,24,26,27,28) |
InChI Key |
AHWXZGGAFQTGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=C4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
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